Cas no 2228185-04-2 (2-(but-3-yn-1-yl)-5-fluoropyridine)

2-(But-3-yn-1-yl)-5-fluoropyridine is a fluorinated pyridine derivative featuring an alkyne functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a fluorine atom and an alkyne moiety allows for selective modifications, enabling applications in cross-coupling reactions, click chemistry, and the development of bioactive compounds. Its structural properties facilitate the introduction of fluorinated motifs into complex molecules, enhancing their metabolic stability and binding affinity. This compound is particularly valuable in medicinal chemistry for the design of novel drug candidates and agrochemicals. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
2-(but-3-yn-1-yl)-5-fluoropyridine structure
2228185-04-2 structure
Product name:2-(but-3-yn-1-yl)-5-fluoropyridine
CAS No:2228185-04-2
MF:C9H8FN
Molecular Weight:149.164925575256
CID:6301821
PubChem ID:165648558

2-(but-3-yn-1-yl)-5-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 2-(but-3-yn-1-yl)-5-fluoropyridine
    • 2228185-04-2
    • EN300-1815445
    • インチ: 1S/C9H8FN/c1-2-3-4-9-6-5-8(10)7-11-9/h1,5-7H,3-4H2
    • InChIKey: LFZPMZJYTWNGMW-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C=C1)CCC#C

計算された属性

  • 精确分子量: 149.064077422g/mol
  • 同位素质量: 149.064077422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 12.9Ų

2-(but-3-yn-1-yl)-5-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1815445-0.25g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
0.25g
$1366.0 2023-09-19
Enamine
EN300-1815445-0.5g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
0.5g
$1426.0 2023-09-19
Enamine
EN300-1815445-1g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
1g
$1485.0 2023-09-19
Enamine
EN300-1815445-0.1g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
0.1g
$1307.0 2023-09-19
Enamine
EN300-1815445-1.0g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
1g
$1485.0 2023-06-02
Enamine
EN300-1815445-5.0g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
5g
$4309.0 2023-06-02
Enamine
EN300-1815445-10g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
10g
$6390.0 2023-09-19
Enamine
EN300-1815445-0.05g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
0.05g
$1247.0 2023-09-19
Enamine
EN300-1815445-10.0g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
10g
$6390.0 2023-06-02
Enamine
EN300-1815445-2.5g
2-(but-3-yn-1-yl)-5-fluoropyridine
2228185-04-2
2.5g
$2912.0 2023-09-19

2-(but-3-yn-1-yl)-5-fluoropyridine 関連文献

2-(but-3-yn-1-yl)-5-fluoropyridineに関する追加情報

Introduction to 2-(but-3-yn-1-yl)-5-fluoropyridine (CAS No. 2228185-04-2)

2-(but-3-yn-1-yl)-5-fluoropyridine (CAS No. 2228185-04-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound belongs to the class of fluorinated pyridines, which are known for their diverse biological activities and chemical reactivity.

The molecular structure of 2-(but-3-yn-1-yl)-5-fluoropyridine features a pyridine ring with a fluorine atom at the 5-position and a but-3-ynyl group at the 2-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various synthetic transformations and biological studies. The but-3-ynyl group, on the other hand, provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives.

In the context of pharmaceutical research, 2-(but-3-yn-1-yl)-5-fluoropyridine has been explored for its potential as a building block in the development of novel drugs. Fluorinated pyridines are known to exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. This makes them valuable intermediates in the synthesis of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of fluorinated pyridine derivatives as potential inhibitors of protein kinases. The results showed that compounds containing the 2-(but-3-yn-1-yl)-5-fluoropyridine scaffold exhibited potent inhibitory activity against several kinases, suggesting their potential as lead compounds for further optimization.

In addition to its pharmaceutical applications, 2-(but-3-yn-1-yl)-5-fluoropyridine has also found use in materials science. The presence of the but-3-ynyl group allows for efficient coupling reactions with other functional groups, making it a valuable monomer for the synthesis of advanced polymers and materials. These materials can be tailored for specific applications, such as drug delivery systems, electronic devices, and coatings.

The synthetic route to 2-(but-3-yn-1-yl)-5-fluoropyridine involves several well-established chemical transformations. One common approach is to start with 5-fluoroisonicotinic acid or its ester derivative, which is then converted to the corresponding nitrile through a Curtius rearrangement or other methods. The nitrile is subsequently reduced to the amine, which is then reacted with butynaldehyde under appropriate conditions to form the desired product. This synthetic strategy provides a robust and scalable method for producing 2-(but-3-yn-1-yl)-5-fluoropyridine, making it accessible for both academic and industrial applications.

The physical and chemical properties of 2-(but-3-yn-1-yl)-5-fluoropyridine have been extensively characterized. It is a colorless liquid with a boiling point around 90°C at reduced pressure. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and acetonitrile but exhibits limited solubility in water. Its spectral properties have been studied using techniques such as NMR spectroscopy and mass spectrometry, providing detailed insights into its molecular structure and reactivity.

In conclusion, 2-(but-3-y\-n\-1-y\-l)-5-f\-luoro\-pyr\-idine (CAS No. 2228185\-04\-2) is a promising compound with a wide range of applications in pharmaceutical research and materials science. Its unique chemical structure and versatile reactivity make it an attractive building block for the synthesis of novel drugs and advanced materials. Ongoing research continues to explore new avenues for its application, further solidifying its importance in the field of chemistry.

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